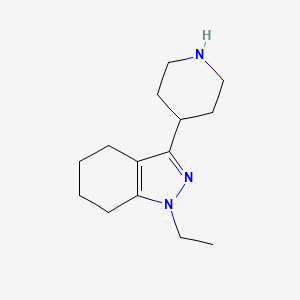

![molecular formula C10H16N4 B1479944 3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098091-20-2](/img/structure/B1479944.png)

3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

One study involved the design and synthesis of novel derivatives related to the imidazo[1,2-a]pyrazin structure, which demonstrated antibacterial activity. The research outlined the chemical synthesis process, starting from ethyl 2-amino-2-thioxoacetate to the final compounds, which were evaluated for their antibacterial properties (Prasad, 2021).

Development of Heterocyclic Compounds

Another study reported on the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their annulation with imidazole and pyrimidine rings. These compounds were synthesized through reactions involving malononitrile and cyanoacetamide, leading to the formation of various heterocyclic compounds with potential for further pharmacological exploration (Yakovenko et al., 2020).

Functionalized Indole Derivatives

Research into functionalized indole derivatives utilizing the imidazo[1,2-b]pyrazole framework has been conducted, demonstrating the synthesis of novel pyrazolo[1,5-a]pyrimidines. This study highlighted the versatility of the imidazo[1,2-b]pyrazole structure in generating compounds of pharmaceutical interest (El‐Mekabaty et al., 2017).

Ligand Synthesis for Coordination Chemistry

The synthesis of flexible bis(pyrazol-1-yl)alkanes and related ligands was explored for applications in coordination chemistry. These ligands were synthesized in a superbasic medium and have implications for the development of novel coordination compounds (Potapov et al., 2007).

Generation of Diverse Chemical Libraries

A study on the generation of a structurally diverse chemical library through alkylation and ring closure reactions utilized a ketonic Mannich base. This work illustrated the potential of such structures in generating a wide range of compounds with different biological activities (Roman, 2013).

Mécanisme D'action

Target of Action

Imidazole-containing compounds have been known to exhibit a broad range of biological activities . They have been used in the treatment of various conditions such as bacterial infections, inflammation, tumors, diabetes, allergies, fever, viral infections, and more .

Mode of Action

Imidazole derivatives have been reported to show different biological activities . For instance, some imidazole derivatives have shown significant anti-proliferative activity against certain cancer cell lines .

Biochemical Pathways

Imidazole derivatives have been reported to affect various biochemical pathways related to their broad spectrum of biological activities .

Result of Action

Certain imidazole derivatives have shown significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(6-ethylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-9-8-10-13(5-3-4-11)6-7-14(10)12-9/h6-8H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCLDIPYZGXQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CN(C2=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479861.png)

![1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479863.png)

![3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479865.png)

![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479871.png)

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479872.png)

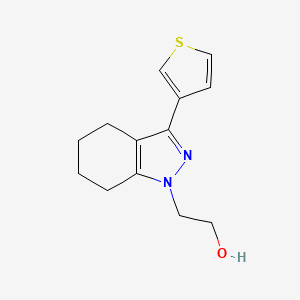

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479875.png)

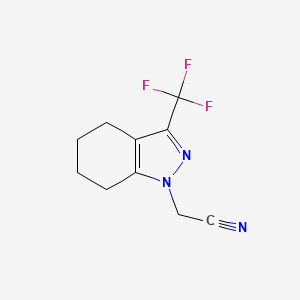

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479876.png)

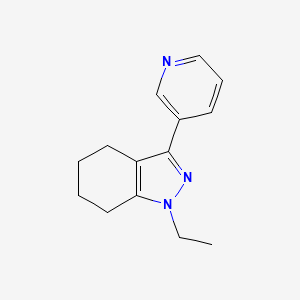

![3-(Pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479883.png)

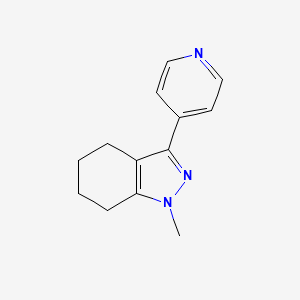

![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479884.png)